molecular formula C7H8O2 B590117 2-Methoxyphenol-13C6 CAS No. 202326-52-1

2-Methoxyphenol-13C6

Cat. No.: B590117
CAS No.: 202326-52-1
M. Wt: 130.093
InChI Key: LHGVFZTZFXWLCP-WBJZHHNVSA-N
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Description

2-Methoxyphenol-13C6, also known as guaiacol-13C6, is a stable isotope-labeled compound. It is a derivative of 2-methoxyphenol, where the carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenol-13C6 can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding 2-methoxyphenol, which can then be isotopically labeled with carbon-13 .

Industrial Production Methods

Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenol-13C6 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenol-13C6 involves its interaction with various molecular targets depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. Its isotopic labeling allows for precise tracking of its transformation and interaction with other molecules. The pathways involved include oxidative and reductive metabolism, as well as conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in tracing studies and analytical applications. Unlike its non-labeled counterparts, it provides enhanced sensitivity and specificity in detecting and quantifying chemical transformations and interactions .

Properties

IUPAC Name

6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.093 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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